Potassium 4-chlorophenyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(4-chlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBSKMLVYJPMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635589 | |

| Record name | Potassium (4-chlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661465-44-7 | |

| Record name | Potassium (4-chlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-chlorophenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Potassium 4-Chlorophenyltrifluoroborate: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 4-chlorophenyltrifluoroborate has emerged as a pivotal reagent in modern organic synthesis, particularly valued for its stability and versatility in carbon-carbon bond formation. This technical guide provides an in-depth exploration of its synthesis from 4-chlorophenylboronic acid, detailed characterization through a suite of spectroscopic techniques, and its practical application as a superior coupling partner in Suzuki-Miyaura reactions. By delving into the causality behind experimental protocols and grounding claims in authoritative literature, this document serves as a comprehensive resource for scientists aiming to leverage the unique advantages of organotrifluoroborates in complex molecule synthesis and drug discovery.

Introduction: The Ascendancy of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and other carbon-carbon bonds.[1] While boronic acids have traditionally been the workhorses for these transformations, their inherent limitations—such as a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation—can complicate stoichiometry and reduce reaction efficiency.[2][3]

Potassium organotrifluoroborates have risen as a superior class of reagents that elegantly circumvent these issues.[1] These tetracoordinate boron species are typically crystalline, air- and moisture-stable solids that can be stored indefinitely at room temperature.[4][5][6] This exceptional stability makes them ideal for a wide range of applications, including in combinatorial chemistry and high-throughput screening where reagent robustness is paramount.[7][8] The trifluoroborate group acts as a protecting group for the boronic acid, which can be slowly released in situ under the reaction conditions, minimizing side reactions and allowing for more precise control.[2][9][10] this compound, the subject of this guide, is a prime example of this reagent class, offering a reliable method for introducing the 4-chlorophenyl moiety, a common structural motif in pharmaceuticals and advanced materials.

Synthesis of this compound

The most direct and widely adopted method for synthesizing potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[4][11] This straightforward conversion is highly efficient and yields the product in high purity.

Causality of Reagent and Condition Selection

-

Starting Material: 4-Chlorophenylboronic acid is the logical precursor. It is commercially available and relatively stable, though like other boronic acids, it can exist in equilibrium with its boroxine form. The use of KHF₂ effectively converts both the monomeric boronic acid and its anhydride to the desired trifluoroborate salt.[4]

-

Fluorinating Agent: Potassium hydrogen fluoride (KHF₂) is the reagent of choice over simpler fluoride sources like potassium fluoride (KF).[4] KHF₂ acts as a source of both fluoride ions and HF in aqueous media, facilitating the displacement of the hydroxyl groups on the boron atom. This is crucial for driving the reaction to completion.

-

Solvent System: A mixture of methanol and water is typically employed.[2][3] Methanol serves to dissolve the arylboronic acid, while water is necessary to dissolve the KHF₂ and facilitate the ionic reaction. The product, being a salt, has limited solubility in the cold methanol-water mixture, allowing for its precipitation and easy isolation.

Detailed Experimental Protocol

Materials:

-

4-Chlorophenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

-

Acetonitrile (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 4-chlorophenylboronic acid (1.0 equiv) in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (approx. 3.0-4.0 equiv). Caution: KHF₂ is corrosive and releases HF in water; handle with appropriate personal protective equipment in a well-ventilated fume hood.[3]

-

With vigorous stirring, slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid.

-

A thick white precipitate of this compound will form almost immediately.

-

Continue stirring the slurry for 15-30 minutes at room temperature to ensure complete reaction.

-

Isolate the crystalline solid by vacuum filtration.

-

Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting materials and residual solvent.

-

Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a minimal amount of hot acetonitrile.[2]

Caption: Synthesis workflow for this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organotrifluoroborates. Spectra are typically recorded in a deuterated polar solvent like DMSO-d₆, where the salt is soluble.[12][13]

-

¹H NMR: The proton NMR spectrum is relatively simple. It will show two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the trifluoroborate group will appear as one doublet, and the protons ortho to the chlorine atom will appear as another.

-

¹³C NMR: The carbon spectrum will show the expected signals for the substituted aromatic ring. The carbon atom directly bonded to the boron (C-B) often appears as a broad signal due to quadrupolar relaxation of the adjacent ¹¹B nucleus.[12]

-

¹⁹F NMR: The fluorine NMR spectrum is highly diagnostic. It will exhibit a sharp singlet or a narrow quartet (due to coupling with ¹¹B) for the three equivalent fluorine atoms of the BF₃⁻ group.[12][13] The chemical shift is characteristic of aryltrifluoroborate salts.

-

¹¹B NMR: The boron NMR spectrum provides direct evidence of the tetracoordinate boron center. It will show a quartet resulting from the coupling of the ¹¹B nucleus (spin I = 3/2) with the three equivalent fluorine nuclei (¹¹B-¹⁹F coupling).[12]

Table 1: Typical NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |

| ¹H | DMSO-d₆ | ~7.3-7.5 | d | Ar-H (ortho to -BF₃K) |

| ~7.1-7.3 | d | Ar-H (ortho to -Cl) | ||

| ¹³C | DMSO-d₆ | ~140-145 | br s | C -BF₃K |

| ~130-135 | s | Ar-C | ||

| ~127-130 | s | Ar-C | ||

| ~130-135 | s | C -Cl | ||

| ¹⁹F | DMSO-d₆ | ~ -135 to -145 | s or q | BF ₃ |

| ¹¹B | DMSO-d₆ | ~ 3.0-4.0 | q | B F₃ |

| Note: Exact chemical shifts can vary based on solvent, concentration, and instrument calibration. Data is compiled from typical ranges found in the literature.[12][14][15] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups and confirming the presence of the B-F bond. The spectrum will be dominated by strong absorption bands corresponding to the B-F stretching vibrations, typically observed in the 950-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Stability and Handling: A Self-Validating System

The trustworthiness of a reagent lies in its predictable stability and ease of handling. Potassium organotrifluoroborates excel in this regard, being generally stable to air and moisture.[5][6]

-

Thermal Stability: These salts are highly thermally stable, often decomposing only at temperatures above 250-300°C.[4]

-

Hydrolytic Stability: While stable in solid form, they undergo slow hydrolysis in solution to the corresponding boronic acid.[9][10] This hydrolysis is a prerequisite for their activity in cross-coupling reactions, as the boronic acid is the active transmetalating species.[2] The rate of hydrolysis is dependent on pH and solvent, being generally slow under neutral or acidic conditions and accelerated under the basic conditions of the Suzuki-Miyaura reaction.[5][9] This "slow release" mechanism is a key advantage, maintaining a low concentration of the reactive boronic acid and thus suppressing side reactions like homocoupling.[9][10]

-

Handling: No special inert atmosphere techniques are required for storing or weighing this compound. It can be handled on the benchtop like any other stable organic solid.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a robust and efficient source of the 4-chlorophenyl group for coupling with various aryl or vinyl halides and triflates.[16][17][18]

Mechanistic Advantage

The use of an organotrifluoroborate modifies the initial stages of the catalytic cycle compared to a boronic acid. The pre-catalyst is activated to Pd(0), which undergoes oxidative addition with the electrophile (Ar-X). The key difference lies in the transmetalation step. The trifluoroborate salt must first undergo hydrolysis to the boronic acid, which is then activated by the base to form a boronate species. This boronate is what ultimately transmetalates its organic group to the palladium center.

Caption: Simplified mechanism of Suzuki-Miyaura coupling with organotrifluoroborates.

Field-Proven Protocol: Synthesis of 4-Chloro-4'-methoxybiphenyl

This protocol demonstrates a typical application of this compound.

Materials:

-

This compound (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 6 mol%) or a more advanced ligand like SPhos (4 mol%)[17]

-

Cesium carbonate (Cs₂CO₃, 3.0 equiv)

-

Solvent: Tetrahydrofuran (THF) and Water (e.g., 10:1 v/v)

Procedure:

-

To a reaction vessel, add 4-bromoanisole, this compound, and cesium carbonate.

-

In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand in a small amount of the THF solvent.

-

Add the THF/water solvent mixture to the main reaction vessel.

-

Degas the resulting suspension by bubbling argon or nitrogen through it for 10-15 minutes.

-

Add the catalyst solution to the reaction mixture under an inert atmosphere.

-

Heat the reaction to reflux (typically 65-80°C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-chloro-4'-methoxybiphenyl.

Conclusion

This compound represents a significant advancement over traditional organoboron reagents. Its remarkable stability, ease of preparation, and high efficiency in palladium-catalyzed cross-coupling reactions make it an invaluable tool for researchers in both academic and industrial settings. By understanding the principles behind its synthesis, the nuances of its characterization, and the mechanics of its application, scientists can confidently incorporate this robust building block into their synthetic strategies, accelerating the development of novel therapeutics and functional materials.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008 , 108 (1), 288–325. [4]

-

Organotrifluoroborate Salts. Chem-Station International Edition. [2]

-

Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide. BenchChem. [5]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2012 , 134 (17), 7431–7441. [9]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [10]

-

Molander, G. A.; Machrouhi, F.; Katona, B. W. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 2002 , 67 (24), 8416–8423. [7][8]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 2009 , 12 (6), 813-824. [1]

-

Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 2011 , 88, 293. [3]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 1995 , 60 (10), 3020–3027. [11]

-

Molander, G. A.; Machrouhi, F.; Katona, B. W. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. Semantic Scholar. [19]

-

Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2009 , 48 (49), 9240-9261. [20]

-

Wipf, P. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [21]

-

Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [22]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [6]

-

Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2006 , 71 (26), 9681–9686. [16]

-

Molander, G. A.; Yun, C.-S. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2002 , 67 (24), 8416–8423. [23]

-

Oliveira, R. A.; Silva, R. O.; Molander, G. A.; Menezes, P. H. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 2009 , 47 (10), 873–878. [12]

-

Molander, G. A.; Yun, C.-S.; Ribagorda, M.; Biolatto, B. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (14), 5534–5539. [24]

-

Billingsley, K. L.; Buchwald, S. L. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters, 2004 , 6 (16), 2649–2652. [17]

-

Ting, R.; Adam, M. J.; Perrin, D. M. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega, 2022 , 7 (51), 47858–47867. [25]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 2007 , 40 (4), 275-286. [26]

-

Oliveira, R. A.; Silva, R. O.; Molander, G. A.; Menezes, P. H. 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [13]

-

Molander, G. A.; Yun, C.-S. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2002 , 67 (24), 8416-8423. [27]

-

Oliveira, R. A.; Silva, R. O.; Molander, G. A.; Menezes, P. H. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [14]

-

Oliveira, R. A. Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. [28]

-

Molander, G. A.; Brown, A. R. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 2002 , 67 (24), 8424–8429. [18]

-

This compound(661465-44-7) 1H NMR. ChemicalBook. [15]

-

Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [29]

-

Bode, J. W. Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Research Collection. [30]

-

Shabalin, A. Y.; et al. Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [31]

-

Pertusati, F.; Jog, P. V.; Prakash, G. K. S. TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 2012 , 89, 236. [32]

-

Supporting Information. Wiley-VCH. [33]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [34]

-

Stephen, C.; et al. Fourier transform infrared (FTIR) spectrometry for the assay of polyhedral boron compounds in plasma and pharmaceutical formulations. PubMed. [35]

-

Gao, W.; et al. Structural and spectroscopic characterization of potassium fluoroborohydrides. PubMed. [36]

-

Gao, W.; et al. Structural and spectroscopic characterization of potassium fluoroborohydrides. Dalton Transactions, 2010 , 39 (21), 5148-5153. [37]

-

(K) Potassium NMR. University of Ottawa. [38]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 3. orgsyn.org [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound(661465-44-7) 1H NMR spectrum [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 22. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Research Collection | ETH Library [research-collection.ethz.ch]

- 31. researchgate.net [researchgate.net]

- 32. Organic Syntheses Procedure [orgsyn.org]

- 33. application.wiley-vch.de [application.wiley-vch.de]

- 34. biophysics.org [biophysics.org]

- 35. Fourier transform infrared (FTIR) spectrometry for the assay of polyhedral boron compounds in plasma and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Structural and spectroscopic characterization of potassium fluoroborohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Structural and spectroscopic characterization of potassium fluoroborohydrides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 38. (K) Potassium NMR [chem.ch.huji.ac.il]

Physical and chemical properties of potassium 4-chlorophenyltrifluoroborate

An In-Depth Technical Guide to Potassium 4-Chlorophenyltrifluoroborate

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, reactivity, and applications, with a focus on field-proven insights and validated protocols.

Introduction: A Superior Boron Reagent

This compound belongs to the class of organotrifluoroborate salts, which have emerged as highly valuable and versatile building blocks in organic synthesis. Unlike their boronic acid counterparts, which can be difficult to purify and are often unstable, organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][2][3][4] This stability is not merely a matter of convenience; it ensures stoichiometric precision in reactions, simplifies storage and handling, and allows the trifluoroborate moiety to be carried through multiple synthetic steps without degradation.[3]

This compound provides a direct and efficient means of introducing the 4-chlorophenyl group, a common structural motif in pharmaceuticals and advanced materials. Its primary utility is demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it functions as a robust nucleophilic partner.[5][6]

Physicochemical and Structural Properties

The compound is a white to light yellow crystalline powder.[7] Its stability and physical form make it an ideal reagent for a wide range of laboratory settings.

Core Data Summary

A compilation of the essential physical and chemical identifiers for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 661465-44-7 | [8] |

| Molecular Formula | C₆H₄BClF₃K | [8] |

| Molecular Weight | 218.45 g/mol | [8] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | >300°C | [9] |

| Purity | Typically >97% or >98% (by HPLC/Titration) | [8] |

| IUPAC Name | potassium (4-chlorophenyl)(trifluoro)borate(1-) | [8] |

| InChI Key | GXBSKMLVYJPMRT-UHFFFAOYSA-N | |

| SMILES | [K+].(F)(F)c1ccc(Cl)cc1 | [9][8] |

Structural Integrity and Stability

The defining feature of this compound is its tetracoordinate boron center. This structure, in contrast to the tricoordinate nature of boronic acids which possess an empty p-orbital, imparts significant stability.[2] The anionic trifluoroborate group is less susceptible to protodeboronation, a common side reaction with boronic acids that reduces yield and complicates purification.[5] This inherent stability allows for the use of near-stoichiometric amounts of the reagent in cross-coupling reactions, enhancing atom economy and simplifying reaction workup.[5]

Synthesis of Potassium Organotrifluoroborates

The synthesis of potassium organotrifluoroborates is a straightforward and high-yielding process, making them readily accessible. The most common and robust method involves the reaction of the corresponding organoboron reagent, such as a boronic acid, with an excess of inexpensive potassium hydrogen fluoride (KHF₂).[3][5]

The reaction is typically performed in a solvent like methanol or an aqueous mixture. The product precipitates from the reaction mixture as a stable, crystalline solid, which can be easily isolated by filtration.

Caption: General synthesis workflow for potassium organotrifluoroborates.

Reactivity and Core Applications

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are fundamental to many pharmaceutical agents.[5]

The Suzuki-Miyaura Cross-Coupling Reaction

Potassium organotrifluoroborates have been proven to be excellent coupling partners for a wide range of aryl and heteroaryl halides.[5][6] The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step of the catalytic cycle. The stability of the trifluoroborate allows for a broad tolerance of functional groups on both coupling partners.

Field-Validated Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a validated, general procedure for the cross-coupling of an aryl chloride with this compound. The choice of ligand and base is critical; electron-rich, bulky phosphine ligands like RuPhos or SPhos have shown high efficacy for coupling with challenging aryl chloride substrates.[6][10]

Materials:

-

Aryl Chloride (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

-

Toluene and Water (e.g., 10:1 ratio, 5 mL total volume)

Procedure:

-

Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl chloride, this compound, Pd(OAc)₂, RuPhos, and K₂CO₃.

-

Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Add the degassed toluene and water solvent system via syringe.

-

Reaction: Place the vial in a preheated oil bath at 85-100°C. Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Safety and Handling

While organotrifluoroborates are generally more stable than other organoboron reagents, standard laboratory safety protocols must be followed.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Handle in a well-ventilated area or fume hood to minimize dust inhalation.

-

Storage: Store at room temperature in a dry, tightly sealed container. While stable, storage in a cool, dark place is recommended for long-term preservation of purity.

Conclusion

This compound stands out as a robust, reliable, and highly efficient reagent for synthetic chemists. Its exceptional air and moisture stability overcomes many of the limitations associated with traditional boronic acids, offering improved handling, stoichiometric accuracy, and reaction reproducibility. As a key partner in Suzuki-Miyaura cross-coupling, it provides a powerful tool for the construction of complex molecular architectures, cementing its role as an indispensable component in the toolkit for drug discovery and materials science.

References

-

This compound CAS #: 661465-44-7. Ereztech. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters. [Link]

-

Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potassium (4-Chlorophenyl)trifluoroborate | CymitQuimica [cymitquimica.com]

- 8. achemblock.com [achemblock.com]

- 9. Potassium 4-chlorophenyltrifluoroborateCAS #: 661465-44-7 [eforu-chemical.com]

- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium (4-chlorophenyl)trifluoroborate (CAS No. 661465-44-7) for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of Potassium (4-chlorophenyl)trifluoroborate, a key reagent in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, its pivotal role in carbon-carbon bond formation, and its applications in the synthesis of complex molecules. We will explore not just the "what" but the "why," offering insights into the practical advantages and experimental considerations of employing this versatile organotrifluoroborate salt.

Compound Profile: Potassium (4-chlorophenyl)trifluoroborate

Potassium (4-chlorophenyl)trifluoroborate is an organoboron compound that has gained significant traction as a superior alternative to traditional boronic acids in palladium-catalyzed cross-coupling reactions.[1][2] Its enhanced stability and ease of handling make it a valuable tool in the synthetic chemist's arsenal.[1]

Chemical and Physical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. Potassium (4-chlorophenyl)trifluoroborate is a white to light yellow crystalline powder that is stable under normal laboratory conditions. This stability to air and moisture is a marked advantage over many boronic acids, which can be prone to dehydration to form boroxines and other decomposition pathways.[3][4]

| Property | Value | Source |

| CAS Number | 661465-44-7 | , |

| Molecular Formula | C₆H₄BClF₃K | |

| Molecular Weight | 218.45 g/mol | |

| Physical Form | Crystal - Powder | |

| Purity | Typically >95-98% | , |

| Storage Temperature | Room Temperature | |

| IUPAC Name | potassium (4-chlorophenyl)(trifluoro)borate(1-) |

The Suzuki-Miyaura Cross-Coupling Reaction: A Modern Synthetic Workhorse

The primary application of Potassium (4-chlorophenyl)trifluoroborate lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This reaction has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[5]

The Advantage of Organotrifluoroborates

Potassium organotrifluoroborates have emerged as highly effective coupling partners in Suzuki-Miyaura reactions for several key reasons:[1][2]

-

Enhanced Stability: They are generally crystalline, free-flowing solids that are stable to both air and moisture, simplifying storage and handling.[1]

-

Improved Stoichiometry: Their reduced tendency to undergo protodeboronation allows for their use in near-stoichiometric amounts, improving the atom economy of the reaction.[1]

-

High Reactivity and Broad Scope: They are effective coupling partners for a wide range of aryl and heteroaryl chlorides and bromides.[1]

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The organotrifluoroborate salt plays a crucial role as the nucleophilic partner.

Experimental Protocol: A General Guideline

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using Potassium (4-chlorophenyl)trifluoroborate. It is important to note that reaction conditions may require optimization based on the specific substrates used.

Materials:

-

Aryl halide (1.0 equiv)

-

Potassium (4-chlorophenyl)trifluoroborate (1.05-1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)

-

Ligand (e.g., PPh₃, RuPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)

-

Solvent (e.g., Toluene/Water, THF/Water, Dioxane)

Procedure:

-

To a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, Potassium (4-chlorophenyl)trifluoroborate, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the solvent system to the reaction vessel.

-

In a separate vial, premix the palladium catalyst and the ligand, then add this mixture to the reaction vessel under a positive pressure of the inert gas.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.

Applications in Drug Discovery and Development

While Potassium (4-chlorophenyl)trifluoroborate itself is not an active pharmaceutical ingredient (API), its utility as a building block in the synthesis of complex organic molecules makes it highly relevant to the pharmaceutical industry.[6] The Suzuki-Miyaura coupling is one of the most widely used reactions in medicinal chemistry for the construction of drug candidates.

The incorporation of the 4-chlorophenyl moiety can be a strategic decision in drug design. The chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule by:

-

Modulating Lipophilicity: The chloro group increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Engaging in Halogen Bonding: The chlorine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

-

Blocking Metabolic Sites: A strategically placed chlorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

The stability and reliability of Potassium (4-chlorophenyl)trifluoroborate make it an ideal reagent for the late-stage functionalization of complex intermediates in a drug discovery pipeline, where material is often scarce and reaction efficiency is paramount.

Suppliers

A reliable supply chain is critical for research and development. The following is a non-exhaustive list of suppliers for CAS number 661465-44-7:

| Supplier | Website |

| Sigma-Aldrich | |

| TCI Chemicals | |

| AK Scientific, Inc. | |

| Matrix Scientific | |

| Capot Chemical | |

| Angene International Limited | |

| BLD Pharmatech Co., Limited | |

| Shanghai Fuxin Pharmaceutical Co., Ltd. |

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Potassium (4-chlorophenyl)trifluoroborate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation and Contact: Avoid inhaling the dust and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

Potassium (4-chlorophenyl)trifluoroborate is a highly valuable and practical reagent for modern organic synthesis. Its superior stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecules. For researchers and scientists in drug discovery, this compound provides a reliable means to introduce the 4-chlorophenyl group, a moiety that can impart desirable properties to drug candidates. A thorough understanding of its properties and reaction protocols, as outlined in this guide, will enable its effective and safe utilization in advancing chemical research and the development of new therapeutics.

References

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Molander, G. A., & Elia, M. D. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(18), 7481–7485. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

GalChimia. (2008, March 1). Review of the month: Potassium organotrifluoroborates. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(5), 275–286. [Link]

-

Request PDF. (n.d.). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Review of the month: Potassium organotrifluoroborates - GalChimia [galchimia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium 4-Chlorophenyltrifluoroborate: Structure, Stability, and Application

This guide provides an in-depth analysis of potassium 4-chlorophenyltrifluoroborate, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the fundamental principles governing the compound's structure, stability, and reactivity. We will delve into the causality behind experimental choices, offering field-proven insights to ensure both technical accuracy and practical success.

Introduction: The Ascendancy of Organotrifluoroborates

For decades, organoboron chemistry has been dominated by boronic acids and their esters. While instrumental in advancing cross-coupling methodologies like the Suzuki-Miyaura reaction, these tricoordinate boron species possess inherent limitations. Their empty p-orbital on the boron atom renders them susceptible to degradation via oxidation, protodeboronation, and other side reactions, often complicating purification and storage.[1]

Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these issues.[2] These tetracoordinate boron salts are typically crystalline, air- and moisture-stable solids, a characteristic that vastly simplifies handling, storage, and stoichiometric measurements.[1][3][4] The tetracoordinate nature of the boron atom "protects" the reactive C-B bond, masking its inherent reactivity until it is unveiled under specific reaction conditions, such as those used in cross-coupling.[1][5] this compound is a prime example of this class, serving as a robust and reliable source of the 4-chlorophenyl moiety, a common structural motif in pharmacologically active compounds.

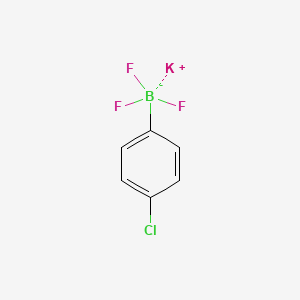

Molecular Structure and Physicochemical Properties

The utility of this compound begins with its unique molecular architecture. The central boron atom is bonded to the 4-chlorophenyl group and three fluorine atoms, adopting a distorted tetrahedral geometry.[6][7] This arrangement is crucial for its stability. The anionic trifluoroborate moiety forms an ionic bond with the potassium cation.

Visualizing the Structure

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of Aryltrifluoroborate Salts: A Technical Guide to Their Synthesis and Application

Abstract

From their origins as chemical curiosities to their current status as indispensable reagents, aryltrifluoroborate salts have carved a significant niche in the landscape of modern organic synthesis. This guide provides an in-depth exploration of the discovery, historical development, and synthetic applications of these versatile compounds. We will delve into the causality behind their widespread adoption, focusing on their enhanced stability and unique reactivity in cross-coupling reactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights and detailed experimental protocols.

A Serendipitous Discovery and the Dawn of a New Reagent Class

While the Suzuki-Miyaura cross-coupling reaction, first reported in 1979, revolutionized carbon-carbon bond formation, the full potential of organoboron reagents was yet to be realized. The early work predominantly featured boronic acids and their esters, which, despite their utility, suffered from inherent limitations such as instability towards purification and protodeboronation.

The journey of aryltrifluoroborate salts from relative obscurity to prominence was catalyzed by a pivotal development in their synthesis. Although the use of potassium hydrogen difluoride (KHF₂) to fluorinate boron compounds was noted as early as 1967, it was the work of Vedejs and his research group in 1995 that unlocked their widespread accessibility.[1] They established a highly efficient and general method for the conversion of arylboronic acids into their corresponding potassium aryltrifluoroborate salts using aqueous KHF₂.[1] This breakthrough transformed these compounds from mere laboratory curiosities into readily available, bench-stable reagents.[2]

The significance of this development cannot be overstated. The resulting potassium aryltrifluoroborates are typically crystalline, monomeric solids that are remarkably stable to air and moisture, a stark contrast to the often-hygroscopic and trimeric nature of many boronic acids.[2][3] This enhanced stability allows for easier handling, purification, and storage, significantly broadening their applicability in complex synthetic sequences.[4][5]

The Synthetic Advantage: Why Aryltrifluoroborates Excel

The ascendancy of aryltrifluoroborate salts in synthetic chemistry is not merely a matter of convenience; it is rooted in their distinct chemical properties that offer tangible advantages over other organoboron reagents.

Table 1: Comparison of Organoboron Reagents

| Property | Boronic Acids (R-B(OH)₂) | Boronic Esters (R-B(OR)₂) | Aryltrifluoroborates (R-BF₃K) |

| Stability | Often unstable, prone to dehydration to form boroxines. | Generally stable, but can be sensitive to hydrolysis. | Highly stable, crystalline solids.[2][3] |

| Purification | Can be challenging due to their polar nature and tendency to form trimers. | Typically purified by chromatography or distillation. | Readily purified by recrystallization.[6] |

| Handling | Can be hygroscopic and difficult to weigh accurately. | Generally easier to handle than boronic acids. | Easy to handle, non-hygroscopic crystalline solids. |

| Reactivity in Cross-Coupling | Prone to protodeboronation under basic conditions. | Generally less reactive than boronic acids. | Resistant to protodeboronation, often providing higher yields.[7] |

| Functional Group Tolerance | Good, but can be limited by the acidity of the B-OH protons. | Excellent. | Excellent, compatible with a wide range of functional groups.[3][8] |

The key to their unique reactivity lies in the tetra-coordinate nature of the boron atom. This coordination protects the carbon-boron bond from premature cleavage, particularly the problematic side reaction of protodeboronation that often plagues Suzuki-Miyaura couplings with boronic acids under basic conditions.[7][9]

The Engine of Innovation: Aryltrifluoroborates in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application of aryltrifluoroborate salts, where they have proven to be exceptionally effective coupling partners.[7] The general transformation involves the palladium-catalyzed reaction of an aryltrifluoroborate with an aryl or vinyl halide (or triflate).

Mechanistic Insights: The Activation Pathway

A crucial aspect of using aryltrifluoroborates in cross-coupling is the need for their "activation" to a more reactive trivalent boron species. This is typically achieved in situ through hydrolysis under basic conditions to generate the corresponding boronic acid or a related boronate species, which then participates in the catalytic cycle.[9]

Figure 1: Activation and Catalytic Cycle of Aryltrifluoroborates.

This diagram illustrates the initial hydrolysis of the aryltrifluoroborate to the corresponding boronic acid, which then enters the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Synthesis of Potassium Aryltrifluoroborate Salts: A Practical Guide

The accessibility of aryltrifluoroborate salts is a key factor in their widespread use. Several reliable methods exist for their preparation.

From Boronic Acids: The Vedejs Protocol

This remains the most common and straightforward method for synthesizing potassium aryltrifluoroborates.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

-

Dissolution: In a suitable flask, dissolve phenylboronic acid (1.0 eq) in a minimal amount of methanol.

-

Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 eq).

-

Precipitation: Stir the mixture at room temperature. The potassium phenyltrifluoroborate will precipitate out of the solution as a white solid. The reaction is typically complete within 30 minutes.

-

Isolation: Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold methanol and then diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified potassium phenyltrifluoroborate under vacuum to yield a fine, white crystalline powder.

One-Pot Syntheses from Aryl Halides

More advanced procedures allow for the synthesis of aryltrifluoroborates directly from aryl halides without the isolation of the intermediate boronic acid.[10]

Experimental Workflow: One-Pot Synthesis from an Aryl Bromide

Figure 2: One-Pot Synthesis of Aryltrifluoroborates.

This workflow outlines the conversion of an aryl bromide to an aryltrifluoroborate salt in a single reaction vessel, avoiding the isolation of the intermediate boronate ester.

Expanding the Synthetic Horizon: Beyond Suzuki-Miyaura Coupling

While Suzuki-Miyaura reactions are their most common application, the utility of aryltrifluoroborate salts extends to a variety of other important transformations, showcasing their versatility.[4][11] These include:

-

Rhodium-catalyzed 1,4-additions to α,β-unsaturated ketones.

-

Copper-catalyzed C-N and C-O bond forming reactions.

-

Palladium-catalyzed Heck-type reactions.

-

Direct arylation reactions. [12]

The stability of the trifluoroborate moiety also allows for chemical modifications on other parts of the molecule while leaving the carbon-boron bond intact for subsequent coupling reactions.[5][13] This "protected" nature of the boronic acid functional group is a significant advantage in multi-step syntheses.

Future Perspectives and Conclusion

The discovery and development of aryltrifluoroborate salts represent a significant advancement in the field of organic synthesis. Their ease of preparation, enhanced stability, and broad reactivity have solidified their position as indispensable tools for the construction of complex molecules. As the demand for more efficient and sustainable synthetic methods grows, the unique attributes of aryltrifluoroborates will undoubtedly continue to drive innovation in academic research and industrial applications, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. The ongoing exploration of new catalytic systems and reaction pathways will further expand the synthetic utility of these remarkable reagents.

References

-

Vedejs, E., & Chapman, R. W. (1995). A Highly Efficient Synthesis of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 74(21), 7943–7951. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). A Simple and Efficient Palladium-Catalyzed Reaction of Aryl Chlorides with Tetrahydroxydiboron. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

-

Longdom Publishing. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. [Link]

-

Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]

-

Larhed, M., & Hallberg, A. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(4), 812–815. [Link]

-

Molander, G. A. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Frohn, H.-J., & Bardin, V. V. (2001). A General Approach for the Synthesis of Arylxenonium(II) Tetrafluoroborates. Organometallics, 20(23), 4750–4758. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Firth, J. D., & Fairlamb, I. J. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Process Research & Development, 24(8), 1368–1384. [Link]

-

Batey, R. A., & Thadani, A. N. (2001). Synthesis and reactivity of solid-supported organotrifluoroborates in Suzuki cross-coupling. Tetrahedron Letters, 42(18), 3311–3314. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. longdom.org [longdom.org]

- 5. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Air and Moisture Stability of Potassium Organotrifluoroborates: From Benchtop Mainstay to Mechanistic Nuance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Superior Boron Reagent

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation[1]. The choice of the organoboron nucleophile is critical to the success of these transformations. While boronic acids have been the traditional workhorses, their variable stability, propensity to form dehydrative trimers (boroxines), and sensitivity to air and moisture present significant challenges in stoichiometry, storage, and handling[2].

Potassium organotrifluoroborates (K-OTFs), with the general formula K[RBF₃], have emerged as a superior class of reagents that elegantly circumvent these issues[3][4][5]. Characterized as crystalline, free-flowing solids, the vast majority of K-OTFs exhibit exceptional stability towards air and moisture, allowing them to be stored indefinitely on the benchtop at room temperature without observable decomposition[1][2][3][6][7][8][9]. This inherent stability is not merely a matter of convenience; it ensures precise stoichiometry, enhances reproducibility, and simplifies handling protocols, making K-OTFs exceptionally well-suited for high-throughput screening and complex multi-step syntheses in drug development pipelines[7][10].

This guide provides a comprehensive exploration of the stability of potassium organotrifluoroborates. We will move beyond the general statement of "stability" to dissect the underlying structural reasons, explore the nuanced mechanism of their controlled degradation—a feature essential for their reactivity—and provide field-tested protocols for their handling, storage, and stability assessment.

The Foundation of Stability: A Structural Perspective

The remarkable stability of K-OTFs compared to their boronic acid counterparts is rooted in their fundamental structure. A boronic acid possesses a trigonal planar geometry with a vacant p-orbital on the boron atom, making it an electrophilic Lewis acid susceptible to nucleophilic attack by water and oxygen[2]. In contrast, the boron center in a potassium organotrifluoroborate salt is tetrahedral and anionic, having formed a dative bond with a fluoride ion. This coordination saturates the boron center, eliminating the vacant orbital and rendering the B-C bond significantly less prone to cleavage by atmospheric components[2][4]. With very few exceptions, K-OTFs are non-hygroscopic and can be handled in the air without special precautions[2].

The Duality of Stability: Controlled Hydrolysis as a Prerequisite for Reactivity

A crucial concept for any scientist using K-OTFs is that their stability in storage is paired with a requirement for controlled instability in solution. For a K-OTF to participate in a Suzuki-Miyaura cross-coupling, it must first hydrolyze to the corresponding boronic acid, which is the active species that undergoes transmetalation with the palladium catalyst[5][11][12]. Therefore, K-OTFs can be considered stable, convenient "pro-drugs" for the often-unstable boronic acids, releasing the active component only under the specific reaction conditions[4][5][13].

This "slow-release" mechanism is a key advantage. By generating the boronic acid in situ at a rate geared to the catalytic turnover, its concentration in the reaction medium remains low. This minimizes common side reactions that plague boronic acids, such as protodeboronation and oxidative homocoupling[11][14].

The Mechanism of Hydrolysis: A Deeper Mechanistic Dive

Recent detailed mechanistic studies have revealed that the rate of K-OTF hydrolysis is a complex interplay of several factors, moving far beyond a simple interaction with water[11][14]. Understanding these factors is critical for troubleshooting and optimizing reactions.

The Influence of the Organic Substituent (R-group)

The electronic nature of the organic group (R) attached to the boron has a profound effect on the hydrolysis rate. This allows for a general classification of K-OTFs[11][14][15]:

| Class | R-Group Characteristics | Hydrolysis Rate (Typical Suzuki Conditions) | Representative Examples |

| I | Alkyl, Cycloalkyl, Electron-Rich Aryl/Alkenyl | Fast (t₀.₅ ≤ 1 h) | Isopropyl, β-Styryl, Anisyl |

| II | Simple Aryl, Benzyl, Furyl | Slow (t₀.₅ = 1–24 h) | p-F-Phenyl, Naphthyl, Benzyl |

| III | Alkynyl, Electron-Poor Aryl | Very Slow (t₀.₅ > 24 h) | Alkynyl, Nitrophenyl |

This classification is based on data from Lennox & Lloyd-Jones, who demonstrated that hydrolysis rates correlate with DFT calculations of B-F bond lengths in the intermediate RBF₂ species[11][14].

The Acid-Base Paradox

Logically, one might assume that the basic conditions of the Suzuki-Miyaura reaction (e.g., using Cs₂CO₃) are the primary drivers of hydrolysis. However, the reality is more complex. For many Class II reagents (simple aryls, etc.), efficient hydrolysis is actually catalyzed by acid[14]. Under the strongly basic conditions of the coupling reaction, this acid-catalyzed pathway is suppressed. This "acid-base paradox" is the reason for their desirably slow and controlled release of the boronic acid under basic conditions[14].

The "Glass Effect": A Hidden Variable

A fascinating and practical insight from mechanistic studies is the role of the reaction vessel itself. It has been demonstrated that borosilicate glass surfaces can act as fluoride scavengers, sequestering fluoride ions generated during hydrolysis and driving the equilibrium toward the boronic acid[16]. This means that reaction parameters such as the vessel material (glass vs. PTFE), surface area, and even the stirring rate can have a profound and often overlooked impact on the hydrolysis profile and, consequently, the reaction outcome[14][16]. For instance, inefficient mixing can lead to localized etching of the glassware by released HF or KHF₂, further accelerating degradation[13][16].

Best Practices for Handling and Storage

While K-OTFs are robust, adopting good laboratory practices ensures their long-term integrity and maximizes experimental success.

Recommended Storage Protocol

-

Container: Store in the original, well-sealed container.

-

Environment: Keep in a cool, dry place, such as a desiccator or a controlled-atmosphere cabinet, to protect from ambient moisture over long periods.

-

Inert Atmosphere: For the vast majority of K-OTFs, storage under an inert atmosphere (e.g., nitrogen or argon) is not necessary[1][2][9].

Step-by-Step Handling Protocol

This protocol is adapted from established safety and handling guides for organoboron reagents[17].

-

Preparation and Engineering Controls:

-

Conduct all weighing and transfer operations of powdered K-OTFs within a certified chemical fume hood to prevent inhalation of fine particles.

-

Ensure an eyewash station and safety shower are accessible.

-

-

Personal Protective Equipment (PPE):

-

Wear standard PPE, including safety glasses with side shields, a fully buttoned laboratory coat, and chemical-resistant gloves (e.g., nitrile).

-

-

Weighing and Transfer:

-

To minimize dust generation, do not pour the powder directly from the main container.

-

Use a clean, dry spatula to carefully transfer the desired amount to a weigh boat or directly into the reaction vessel.

-

Promptly and securely reseal the main container after dispensing.

-

-

Disposal:

-

Dispose of contaminated materials and excess reagents as hazardous chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines. Do not dispose of down the drain[17].

-

Experimental Protocol: Assessing Long-Term Stability via NMR Spectroscopy

Verifying the stability of a specific K-OTF, especially after prolonged storage or for a novel derivative, is a straightforward process using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F and ¹¹B NMR are particularly diagnostic.

-

Sample Preparation (Time Point 0):

-

In a fume hood, accurately weigh ~10-20 mg of the potassium organotrifluoroborate and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR) into an NMR tube.

-

Add ~0.6 mL of a deuterated solvent in which the K-OTF is soluble (e.g., DMSO-d₆, Acetonitrile-d₃, or Acetone-d₆).

-

Cap the tube, vortex briefly to dissolve, and acquire ¹H, ¹⁹F, and ¹¹B NMR spectra. The ¹⁹F spectrum should show a characteristic quartet for the -BF₃ group, and the ¹¹B spectrum a corresponding quartet.

-

-

Exposure Conditions:

-

Uncap the NMR tube and leave it standing open in a fume hood to expose the sample to the ambient atmosphere. Alternatively, for a more aggressive test, add a specific amount of D₂O (e.g., 10 equivalents) to the NMR tube.

-

-

Data Acquisition (Subsequent Time Points):

-

Re-acquire the ¹H, ¹⁹F, and ¹¹B NMR spectra at regular intervals (e.g., 1 hr, 6 hrs, 24 hrs, 72 hrs).

-

-

Data Analysis and Interpretation:

-

Monitor for Degradation: The primary sign of hydrolysis is the disappearance of the characteristic quartet in the ¹⁹F and ¹¹B spectra and the appearance of new signals corresponding to the boronic acid and fluoride species.

-

Quantification: Compare the integration of the K-OTF signals (relative to the internal standard) over time to quantify its stability under the tested conditions. A stable compound will show no significant change in its spectral signature.

-

Conclusion

Potassium organotrifluoroborates represent a significant advancement over traditional organoboron reagents. Their reputation as "air- and moisture-stable" is well-earned and founded on their unique tetrahedral boron structure[2][3][4][5]. However, a sophisticated understanding reveals that this stability is not absolute but rather a tunable property. The utility of K-OTFs in synthesis is intrinsically linked to their controlled hydrolysis to the active boronic acid—a process governed by the reagent's electronic structure, the reaction's pH, and even the material of the flask[11][14][16]. By leveraging this detailed mechanistic knowledge and adhering to best practices in handling and storage, researchers in drug development and beyond can fully exploit the power and convenience of these exceptional reagents, leading to more robust, reliable, and reproducible chemical syntheses.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

-

Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. ACS Publications. [Link]

-

Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH National Library of Medicine. [Link]

-

Stefani, H. A. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]

-

Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. Semantic Scholar. [Link]

-

Molander, G. A., & Ito, T. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS USE IN OXIDATIVE COUPLING TO FORM 1-NAPHTHOL. Organic Syntheses, 89, 293. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate. Cole-Parmer. [Link]

-

Molander, G. A., & Ito, T. (2003). B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ResearchGate. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. Organic Letters, 11(12), 2607–2610. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. [Link]

-

Wang, Z. (2021). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

- 8. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. | Semantic Scholar [semanticscholar.org]

- 9. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Potassium 4-chlorophenyltrifluoroborate

This guide provides an in-depth analysis of the spectroscopic data for potassium 4-chlorophenyltrifluoroborate, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also the underlying principles and experimental workflows necessary for its accurate interpretation and application.

Introduction: The Role and Utility of Potassium Organotrifluoroborates